L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI)
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Overview
Description
L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) is a compound that belongs to the class of N-acylated aromatic amino acids. These compounds are characterized by the presence of an amide bond linking a fatty acid to an aromatic amino acid. This specific compound is derived from L-tyrosine and N-acetyl-D-phenylalanine, making it a unique member of this class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of L-tyrosine and N-acetyl-D-phenylalanine are protected using suitable protecting groups.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Bromine, nitric acid; often in the presence of a catalyst or under controlled temperature conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic ring or the amide bond.
Reduction: Reduced forms of the aromatic ring or the amide bond.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in amino acid metabolism and signaling pathways.
Pathways Involved: It participates in the biosynthesis and degradation of N-acylated aromatic amino acids, influencing cellular functions and metabolic processes.
Comparison with Similar Compounds
L-Tyrosine,N-(N-acetyl-D-phenylalanyl)-(9CI) can be compared with other N-acylated aromatic amino acids such as:
- N-Acylphenylalanine
- N-Acyltyrosine
- N-Acyltryptophan
- N-Acylhistidine
Uniqueness
- Structural Features : The presence of both L-tyrosine and N-acetyl-D-phenylalanine in the same molecule.
- Biological Activity : Unique interactions with enzymes and receptors compared to other N-acylated aromatic amino acids.
Properties
CAS No. |
73942-36-6 |
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Molecular Formula |
C20H24N2O6 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-phenylpropanoic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H13NO3.C9H11NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9;10-8(9(12)13)5-6-1-3-7(11)4-2-6/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15);1-4,8,11H,5,10H2,(H,12,13)/t10-;8-/m10/s1 |
InChI Key |
AHMABMCMFFVUBR-VRGCIBTBSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)O)N)O |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)O.C1=CC(=CC=C1CC(C(=O)O)N)O |
Origin of Product |
United States |
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